SGLT1 vs. SGLT2 Selectivity Ratio: KGA-2727 Achieves 140-Fold Selectivity Over Human SGLT2, Enabling Targeted Intestinal Glucose Transport Inhibition
KGA-2727 exhibits a Ki of 97.4 nM for human SGLT1 and 13,600 nM for human SGLT2, resulting in a selectivity ratio of 140 for SGLT1 over SGLT2 [1]. In contrast, the clinically used SGLT2 inhibitor empagliflozin displays >2500-fold selectivity for SGLT2 over SGLT1 [2]. Another SGLT1 inhibitor, GSK-1614235, shows a higher potency (Ki = 27 nM) but a similar selectivity ratio of 302 for SGLT1 over SGLT2 [3]. This data underscores KGA-2727's unique position as a highly selective SGLT1 blocker suitable for studies focused on intestinal glucose absorption without confounding renal SGLT2 effects.
| Evidence Dimension | Selectivity ratio (Ki SGLT2 / Ki SGLT1) |
|---|---|
| Target Compound Data | 140 (human SGLT1 vs. SGLT2) |
| Comparator Or Baseline | Empagliflozin: >2500 (SGLT2 vs. SGLT1); GSK-1614235: 302 (SGLT1 vs. SGLT2) |
| Quantified Difference | KGA-2727 is 140-fold selective for SGLT1, whereas empagliflozin is >2500-fold selective for SGLT2. GSK-1614235 has a 302-fold selectivity. |
| Conditions | In vitro assay using cells transiently expressing recombinant human SGLTs. |
Why This Matters
This quantitative selectivity profile ensures that experimental outcomes are attributable to SGLT1 inhibition, not off-target SGLT2 effects, which is crucial for mechanism-of-action studies in metabolic and gastrointestinal research.
- [1] Shibazaki T, Tomae M, Ishikawa-Takemura Y, Fushimi N, Itoh F, Yamada M, Isaji M. KGA-2727, a novel selective inhibitor of a high-affinity sodium glucose cotransporter (SGLT1), exhibits antidiabetic efficacy in rodent models. J Pharmacol Exp Ther. 2012 Aug;342(2):288-96. View Source
- [2] Grempler R, Thomas L, Eckhardt M, Himmelsbach F, Sauer A, Sharp DE, Bakker RA, Mark M, Klein T, Eickelmann P. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes Obes Metab. 2012 Jan;14(1):83-90. View Source
- [3] Dobbins RL, Greenway FL, Chen L, Liu Y, Breed SL, Andrews SM, Wald JA, Walker A, Smith M, et al. Selective sodium-dependent glucose transporter 1 inhibitors block glucose absorption and impair glucose-dependent insulinotropic peptide release. Am J Physiol Gastrointest Liver Physiol. 2015 Jun 1;308(11):G946-54. View Source
